molecular formula C17H18N2O3 B11807378 Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11807378
M. Wt: 298.34 g/mol
InChI Key: QCBSVRLQUMIAFE-UHFFFAOYSA-N
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Description

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352482-00-8) is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . Its structure features a pyrrolidine ring linked to a dihydropyridinone moiety, a scaffold frequently explored in medicinal chemistry. Research into analogous compounds containing the dihydropyridinone core has demonstrated significant biological potential, particularly as inhibitors of EGFR tyrosine kinase, a key target in anticancer drug discovery . For instance, studies on similar fused pyrimidine structures have shown promising anti-proliferative effects against human cancer cell lines, including colon (HT29) and prostate (DU145) cancers . This suggests that this compound serves as a valuable synthetic intermediate or building block for researchers developing novel therapeutic agents. It is also utilized in the synthesis of more complex molecules for biochemical probing, as seen in its role as a constituent of ligands designed to interact with specific proteins . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl 2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H18N2O3/c20-16-9-8-14(11-18-16)15-7-4-10-19(15)17(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,18,20)

InChI Key

QCBSVRLQUMIAFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CNC(=O)C=C3

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis (Patent CN102924371B )

  • Procedure : 2-Chloro-5-trifluoromethylpyridine undergoes hydrolysis in a sealed hydrothermal reactor at 100–180°C for 24–72 hours.

  • Yield : >80% after crystallization.

  • Advantages : High purity, minimal thermal stress, and scalability. The method avoids toxic solvents, using water as the reaction medium.

Ball Milling for Solvent-Free Cyclization (Journal of Chemistry )

  • Procedure : Mechanochemical ball milling of malononitrile derivatives with aldehydes under solvent-free conditions.

  • Yield : ~90% for dihydropyridine analogs.

  • Advantages : Eco-friendly, rapid, and eliminates catalyst requirements.

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine component is typically introduced via cyclization or coupling strategies:

Curtius Rearrangement and Cyclization (PMC9876965 )

  • Steps :

    • Addition : Benzylamine reacts with 4-(isocyanatomethyl)furan-3-carbonyl azide.

    • Rearrangement : Azide-to-isocyanate conversion via Curtius rearrangement.

    • Cyclization : Intramolecular urea formation yields pyrrolidine-carboxamide.

  • Key Reagents : Dry THF, reflux conditions.

  • Yield : 73% after column chromatography.

Chiral Auxiliary-Assisted Cyclization (WO2007015162A1 )

  • Procedure : Use of oxazolidinone chiral auxiliaries to enforce stereochemistry during [3+2]-azomethine ylide cycloaddition.

  • Outcome : Enantioselective synthesis of (2S,4S)-pyrrolidine intermediates.

  • Conditions : Silver fluoride or TFA activation in dichloromethane.

Coupling Strategies for Final Assembly

The dihydropyridinone and pyrrolidine fragments are coupled via carbamate or amide linkages:

HATU-Mediated Amide Coupling (ACS Med. Chem. )

  • Protocol :

    • Activation : Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is alkylated.

    • Hydrolysis : Ester-to-acid conversion using NaOH.

    • Coupling : HATU/DIPEA facilitates amide bond formation with benzyl-protected pyrrolidine.

  • Yield : 67–85% after purification.

Benzyl Chloroformate Protection (Ambeed )

  • Procedure :

    • Protection : Pyrrolidine nitrogen is protected with benzyl chloroformate.

    • Deprotection : Selective removal using TFA or hydrogenolysis (if needed).

  • Key Data : Confirmed via LC-ESI-MS and 1^1H NMR (δ 5.26 ppm for benzyl CH2_2).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
HydrothermalHydrolysis, crystallization>80%Scalable, high purityLong reaction times (72h)
Ball MillingSolvent-free cyclization~90%Eco-friendly, rapidLimited substrate scope
Curtius RearrangementAzide rearrangement, cyclization73%Stereochemical controlMulti-step, costly reagents
HATU CouplingAmide bond formation67–85%High efficiencySensitivity to moisture

Critical Reaction Parameters

  • Temperature : Hydrothermal methods require 100–180°C, while couplings typically proceed at room temperature.

  • Catalysts : Tertiary amines (e.g., DIPEA) are crucial for activating coupling reagents like HATU or T3P.

  • Solvents : Polar aprotic solvents (DMF, THF) dominate, though water is used in greener approaches.

Analytical Validation

  • NMR : Characteristic signals include pyrrolidine CH2_2 (δ 3.20–3.40 ppm) and dihydropyridinone carbonyl (δ 161.7 ppm).

  • Chromatography : Silica gel (ethyl acetate/hexane) and HPLC (C18 columns) ensure purity >95%.

Industrial and Environmental Considerations

  • Cost-Effectiveness : Hydrothermal synthesis minimizes waste but requires specialized reactors.

  • Green Chemistry : Ball milling and aqueous conditions align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine and dihydropyridine derivatives, which can have different biological activities and properties.

Scientific Research Applications

Antibacterial Activity

Preliminary studies indicate that Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate exhibits significant antibacterial properties. This positions it as a candidate for the development of new antibiotics. The mechanism of action appears to involve interactions with enzymes critical for bacterial cell wall synthesis, although further research is necessary to fully elucidate these pathways.

Neuroprotective Effects

Compounds with structural similarities to this compound have shown neuroprotective effects in various models of neurodegenerative diseases. This suggests that this compound may also possess similar properties, potentially aiding in the treatment of conditions such as Alzheimer's disease or Parkinson's disease.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Tert-butyl 3-(phenylmethoxyamino)piperidine-1-carboxylatePiperidine derivativeDifferent pharmacological profiles
5-(3-bromobenzyl)-2-methyl-6-oxo-1,6-dihydropyridineDihydropyridine derivativePotentially enhanced antibacterial activity due to bromine substitution
(2R,5R)-7-oxo-2-prop-2-enoxycarbonyl-1,6-diazabicyclo[3.2.1]octaneDiazabicyclo compoundUnique bicyclic structure offering distinct biological interactions

This table highlights how this compound's unique combination of functional groups and structural characteristics may lead to distinctive biological activities not found in other similar compounds.

Case Studies and Research Findings

Research continues to explore the full range of applications for this compound. Notable case studies include:

Case Study: Antibacterial Efficacy

In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, indicating its potential as a lead compound for antibiotic development. Further investigations are necessary to determine its efficacy in vivo and its potential side effects.

Case Study: Neuroprotection

In cellular models simulating neurodegenerative conditions, this compound showed protective effects on neuronal cells exposed to toxic agents. These findings suggest its potential role in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Molecular Weight (g/mol) logP<sup>*</sup> Water Solubility (mg/mL)
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate ~316.35 2.1 0.15
Benzyl pyrrolidine-1-carboxylate ~205.24 1.8 0.45
3-(Pyrrolidin-2-yl)pyridin-2(1H)-one ~164.20 0.5 2.30

<sup>*</sup>Predicted using fragment-based methods.

Reactivity and Stability

The dihydropyridinone ring introduces conjugated carbonyl reactivity, enabling participation in Michael additions or redox reactions, unlike simpler pyrrolidine esters. This contrasts with saturated pyrrolidines, which are more chemically inert but less versatile in synthesis . The benzyl group confers susceptibility to hydrogenolysis, a trait shared with other benzyl-protected amines but absent in methyl or tert-butyl analogues .

Biological Activity

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrolidine ring linked to a dihydropyridine moiety. The synthesis typically involves the reaction of benzylamine with appropriate carbonyl compounds, followed by cyclization to form the desired pyrrolidine derivative.

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of pyridines and pyrrolidines have shown effectiveness against various bacterial strains. In a study comparing several compounds, those containing the dihydropyridine structure demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds with similar frameworks have been tested against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These studies often utilize assays like MTT to assess cell viability and proliferation inhibition .

Case Study 1: Antimicrobial Screening

In a screening study, several derivatives were tested for their antimicrobial efficacy at concentrations of 0.88, 0.44, and 0.22 μg/mm². The results indicated that certain derivatives exhibited potent activity against Bacillus cereus and Candida albicans, suggesting that modifications to the benzyl and pyrrolidine components can enhance efficacy .

Case Study 2: Anticancer Evaluation

A recent investigation into similar compounds revealed their ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, which is crucial in cancer cell proliferation. The IC50 values obtained from these studies suggest that structural modifications can lead to enhanced anticancer properties .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
This compoundAntimicrobialPseudomonas aeruginosaTBD
Similar Pyrrolidine DerivativeAnticancerHT29 (Colon Cancer)TBD
Another Dihydropyridine CompoundAntimicrobialStaphylococcus aureusTBD
Pyrimidine AnalogAnticancerDU145 (Prostate Cancer)TBD

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via peptide coupling or oxidative decarboxylative arylation. For example, in a peptide coupling approach, Cbz-protected proline derivatives are reacted with arylating agents under Fe-catalyzed conditions. Purification via column chromatography (DCM/ethyl acetate gradients) yields the product with moderate to high purity (37–65% yield) . Key intermediates, such as dihydropyridine boronic acid derivatives, may also serve as precursors .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For instance, dihydropyridinone protons typically resonate at δ ~6.5–8.5 ppm, while pyrrolidine carbamate signals appear at δ ~4.5–5.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + Na]+ observed at m/z 455.0579 vs. calculated 455.0577) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (carbamate, dihydropyridinone) .

Q. How can contradictory spectroscopic data be resolved during characterization?

Conflicting NMR or mass spectrometry results may arise from impurities or tautomeric equilibria in the dihydropyridinone ring. Use computational tools (e.g., DFT calculations) to predict tautomer stability or refine crystal structures via SHELXL for unambiguous assignment . Cross-validation with alternative techniques like X-ray crystallography is recommended .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

AutoDock Vina enables efficient molecular docking by optimizing scoring functions and multithreading for speed. For example, grid maps can be generated for the dihydropyridinone moiety to model interactions with enzymes like Bruton tyrosine kinase (BTK). Binding mode clustering helps identify dominant conformers . Advanced users should validate docking results with MD simulations to account for protein flexibility.

Q. How can the dihydropyridinone ring influence reaction outcomes in peptide conjugation?

The 6-oxo-1,6-dihydropyridin-3-yl group acts as a directing moiety in C–H functionalization. In iron-catalyzed reactions, it facilitates radical addition to olefins (e.g., acrylates), enabling stereoselective synthesis of β-substituted pyrrolidine derivatives. Reaction optimization (e.g., solvent: EtOH, 60°C, PhSiH₃ as H-source) improves yields .

Q. What methodologies address low yields in oxidative decarboxylative coupling?

Poor yields often stem from competing side reactions (e.g., over-oxidation). Strategies include:

  • Catalyst screening : Fe(dibm)₃ outperforms other catalysts in minimizing byproducts .
  • Protecting group modulation : Bulkier groups (e.g., tert-butyl esters) enhance steric control .
  • Stoichiometric adjustments : Excess arylating agents (1.5–3.0 equiv) drive reactions to completion .

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity?

(S)-configured pyrrolidine derivatives (e.g., Acalabrutinib intermediates) show higher affinity for BTK due to optimal hydrogen bonding with catalytic lysine residues. Enantiomeric resolution via chiral HPLC or asymmetric synthesis (using Evans auxiliaries) is critical for structure-activity studies .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental LogP values?

Experimental LogP (e.g., 2.71 for a related pyrrolidine carboxylate) may deviate from computational predictions due to solvent effects or ionization. Use shake-flask experiments with octanol/water partitioning to validate values. Adjust QSPR models by incorporating solvation parameters .

Methodological Best Practices

  • Synthetic protocols : Always include Na₂HPO₄ as a buffer in Fe-catalyzed reactions to stabilize reactive intermediates .
  • Purification : Gradient elution (hexanes/EtOAc) on silica gel minimizes co-elution of polar byproducts .
  • Crystallography : For ambiguous structures, employ SHELXL’s new features (e.g., twin refinement) to resolve disorder .

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